(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid
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Overview
Description
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is known for its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid typically involves the reaction of 4-tert-butylphenol with boronic acid reagents. One common method includes the use of tributyl borate and 1-bromo-4-tert-butylbenzene . The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in a solvent like toluene or dioxane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow setups and the use of automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols and quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted phenylboronic acids, phenols, and various carbon-carbon bonded compounds .
Scientific Research Applications
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-(Tert-butyl)-2-hydroxyphenyl)boronic acid in Suzuki–Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The boronic acid transfers its organic group to the palladium.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final product.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylbenzeneboronic acid
- p-tert-Butylbenzeneboronic acid
Uniqueness
(4-(Tert-butyl)-2-hydroxyphenyl)boronic acid is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds .
Properties
Molecular Formula |
C10H15BO3 |
---|---|
Molecular Weight |
194.04 g/mol |
IUPAC Name |
(4-tert-butyl-2-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-5-8(11(13)14)9(12)6-7/h4-6,12-14H,1-3H3 |
InChI Key |
PCSZIFIYIVLLTJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(C)(C)C)O)(O)O |
Origin of Product |
United States |
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